molecular formula C13H16ClNO3 B14842558 Tert-butyl 4-chloro-2-formylbenzylcarbamate CAS No. 928754-22-7

Tert-butyl 4-chloro-2-formylbenzylcarbamate

Cat. No.: B14842558
CAS No.: 928754-22-7
M. Wt: 269.72 g/mol
InChI Key: QARUCSUBPAVQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-chloro-2-formylbenzylcarbamate: is an organic compound with the molecular formula C13H17ClNO3. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a chloro substituent, and a formyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2-formylbenzylcarbamate typically involves the reaction of 4-chloro-2-formylbenzoic acid with tert-butyl carbamate. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-chloro-2-formylbenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of benzylcarbamate derivatives on various biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-formylbenzylcarbamate involves its interaction with specific molecular targets. The chloro substituent and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-chloro-2-formylbenzylcarbamate is unique due to the presence of both a chloro substituent and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various chemical and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(4-chloro-2-formylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,8H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARUCSUBPAVQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701786
Record name tert-Butyl [(4-chloro-2-formylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928754-22-7
Record name tert-Butyl [(4-chloro-2-formylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.